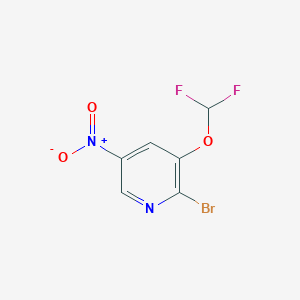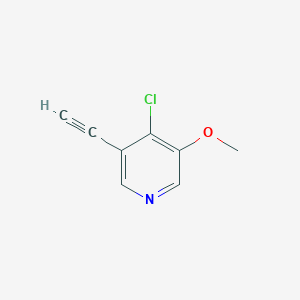
3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid: is an organic compound characterized by the presence of bromine atoms attached to both the phenyl ring and the acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid typically involves the bromination of 3-(4-bromophenyl)-2-methylacrylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of de-brominated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Reduction Reactions: Formation of de-brominated or partially reduced products.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also employed in the development of brominated derivatives with potential biological activity.
Medicine: The compound is investigated for its potential therapeutic applications. Brominated compounds are known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties, such as flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparaison Avec Des Composés Similaires
3-Bromopropionic acid: A brominated carboxylic acid with similar reactivity but different structural features.
4-Bromophenylacetic acid: Another brominated aromatic compound with distinct chemical properties.
2-Bromo-3-methylbutyric acid: A structurally related compound with variations in the position of the bromine atom and the alkyl chain.
Uniqueness: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and potential applications. Its structure allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C10H8Br2O2 |
|---|---|
Poids moléculaire |
319.98 g/mol |
Nom IUPAC |
(Z)-3-bromo-3-(4-bromophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O2/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,13,14)/b9-6- |
Clé InChI |
MSSWEYBKEWFTTM-TWGQIWQCSA-N |
SMILES isomérique |
C/C(=C(\C1=CC=C(C=C1)Br)/Br)/C(=O)O |
SMILES canonique |
CC(=C(C1=CC=C(C=C1)Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



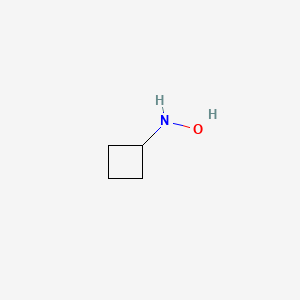
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
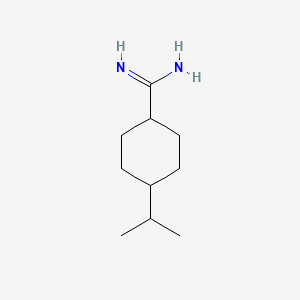
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)

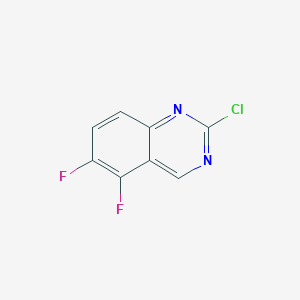
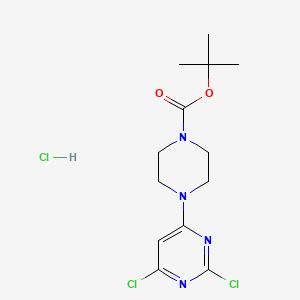
![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)

![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)
